molecular formula C25H30Cl2N4 B273635 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

Cat. No. B273635
M. Wt: 457.4 g/mol
InChI Key: AEZGQJCNTNWZDV-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as DEDQ, is a small molecule that has been extensively studied in the field of medicinal chemistry. DEDQ has been shown to have potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer growth and inflammation. For example, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have various biochemical and physiological effects. In cancer cells, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for cancer growth and metastasis. In inflammation, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the production of inflammatory cytokines and prostaglandins. In neurodegenerative disorders, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, which make it a well-established compound for research. However, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One potential direction is to further investigate its mechanism of action to better understand its effects on cancer growth, inflammation, and neurodegeneration. Another potential direction is to study its pharmacokinetics and pharmacodynamics in animal models to determine its potential therapeutic applications. In addition, the development of new analogs of 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroacetophenone with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenyl)benzoxazole. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2,4-dichlorophenyl)benzo[d]oxazole-6-carboxylate. The final step involves the reaction of this intermediate with diethyl-pentane-1,4-diamine to form 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine.

Scientific Research Applications

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential therapeutic applications. In cancer research, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

Molecular Formula

C25H30Cl2N4

Molecular Weight

457.4 g/mol

IUPAC Name

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C25H30Cl2N4/c1-4-31(5-2)16-8-9-18(3)28-25-21-10-6-7-11-23(21)29-24(30-25)15-13-19-12-14-20(26)17-22(19)27/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,28,29,30)/b15-13+

InChI Key

AEZGQJCNTNWZDV-FYWRMAATSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3)Cl)Cl

SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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